molecular formula C31H35F3N8O3 B599115 N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide CAS No. 1202884-94-3

N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide

Numéro de catalogue: B599115
Numéro CAS: 1202884-94-3
Poids moléculaire: 624.7 g/mol
Clé InChI: GMASZVAHNYVURN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CAY10626 est un inhibiteur puissant et double de la phosphoinositide 3-kinase alpha (PI3Kα) et de la cible mécanistique de la rapamycine (mTOR). Il a montré un potentiel significatif dans l'inhibition de la croissance des cellules tumorales et la promotion de la régression tumorale dans divers modèles de cancer .

Applications De Recherche Scientifique

CAY10626 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the PI3Kα/mTOR signaling pathway.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and promote tumor regression.

    Industry: Utilized in the development of new drugs targeting the PI3Kα/mTOR pathway

Analyse Biochimique

Biochemical Properties

The PI3K inhibitor interacts with various enzymes and proteins within the cell. It targets the ATP-binding sites of PI3K isoforms, thus suppressing the PI3K/AKT/mTOR signaling pathway . This interaction inhibits the pathway both upstream and downstream of AKT, leading to more efficient inhibition .

Cellular Effects

The PI3K inhibitor has significant effects on various types of cells and cellular processes. It regulates numerous cellular responses, including cell survival and migration . Abnormal activation of PI3K has been identified in many human tumors, implicating it as a pivotal point in cancer research .

Molecular Mechanism

The PI3K inhibitor exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding cleft of PI3K and mTOR kinase, inhibiting their catalytic activities . This leads to the suppression of the PI3K/AKT/mTOR signaling pathway, which is one of the most important intracellular pathways regulating cell growth, motility, survival, metabolism, and angiogenesis .

Temporal Effects in Laboratory Settings

Over time, the effects of the PI3K inhibitor can change in laboratory settings. For instance, the PI3K inhibitor demonstrated strong inhibition of cancer cell growth in vitro and significantly impeded tumor progression in vivo . It effectively modulated the Tumor Microenvironment (TME), characterized by increased infiltration of CD8 + T cells and innate immune cells .

Dosage Effects in Animal Models

In animal models, the effects of the PI3K inhibitor can vary with different dosages. For instance, in the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils .

Metabolic Pathways

The PI3K inhibitor is involved in several metabolic pathways. It regulates the PI3K/AKT/mTOR signaling pathway, which is one of the most important intracellular pathways regulating cell growth, motility, survival, metabolism, and angiogenesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CAY10626 est synthétisé par un processus chimique en plusieurs étapesLe produit final est obtenu par une série de réactions de couplage et d'étapes de purification .

Méthodes de production industrielle

La production industrielle de CAY10626 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et les systèmes de solvants pour assurer un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké dans des conditions dessiccantes à -20 °C pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

CAY10626 subit diverses réactions chimiques, notamment :

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions impliquant CAY10626 comprennent :

    Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Réactifs de substitution : tels que les halogènes ou les nucléophiles.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications de la recherche scientifique

CAY10626 a un large éventail d'applications dans la recherche scientifique :

    Chimie : Utilisé comme composé outil pour étudier la voie de signalisation PI3Kα/mTOR.

    Biologie : Investigué pour ses effets sur la prolifération cellulaire, l'apoptose et l'autophagie.

    Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber la croissance tumorale et à favoriser la régression tumorale.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie PI3Kα/mTOR

Mécanisme d'action

CAY10626 exerce ses effets en inhibant l'activité de PI3Kα et de mTOR, qui sont des composants clés de la voie de signalisation PI3K/AKT/mTOR. Cette voie est cruciale pour la régulation de la croissance, de la prolifération et de la survie des cellules. En inhibant ces kinases, CAY10626 supprime la phosphorylation des cibles en aval, ce qui entraîne une réduction de la croissance des cellules tumorales et une augmentation de l'apoptose .

Mécanisme D'action

CAY10626 exerts its effects by inhibiting the activity of PI3Kα and mTOR, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting these kinases, CAY10626 suppresses the phosphorylation of downstream targets, leading to reduced tumor cell growth and increased apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

CAY10626 est unique en raison de son inhibition double à la fois de PI3Kα et de mTOR avec une grande puissance et une grande spécificité. Cette inhibition double fournit un blocage plus complet de la voie PI3K/AKT/mTOR, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F3N8O3/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34/h4-13H,14-20H2,1-3H3,(H2,35,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASZVAHNYVURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659629
Record name N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202884-94-3
Record name N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is PI3K, and why is it a relevant target in cancer therapy?

A1: Phosphoinositide 3-kinase (PI3K) is a family of enzymes that play a crucial role in cellular processes, including growth, proliferation, survival, and metabolism. The PI3K pathway is frequently dysregulated in cancer due to mutations in PI3K itself (such as PIK3CA), loss of PTEN function (a negative regulator of the pathway), or activation of upstream receptor tyrosine kinases (RTKs) like HER2 [, , ]. This aberrant activation promotes tumor growth, survival, and resistance to conventional therapies, making PI3K an attractive therapeutic target.

Q2: How do PI3K inhibitors exert their anti-tumor effects?

A2: PI3K inhibitors primarily work by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing its catalytic activity []. This inhibition leads to a downstream blockade of the PI3K/AKT signaling pathway. By suppressing this pathway, these inhibitors can induce apoptosis (programmed cell death), inhibit cell proliferation, reduce tumor angiogenesis (formation of new blood vessels that supply tumors), and sensitize cancer cells to other treatments [, , ].

Q3: What are the key downstream effects of inhibiting PI3K in cancer cells?

A3: Inhibition of PI3K leads to a cascade of downstream effects, including:

  • Reduced AKT Activation: AKT is a central kinase in the PI3K pathway. Reduced AKT phosphorylation leads to decreased cell survival and proliferation [, ].
  • Inhibition of mTOR: mTOR is a downstream target of AKT, and its inhibition leads to reduced protein synthesis and cell cycle progression [].
  • FOXO Activation: FOXO transcription factors are negatively regulated by AKT. PI3K inhibition allows FOXO to translocate to the nucleus and induce the expression of genes involved in cell cycle arrest and apoptosis [].
  • Impact on Autophagy: Some studies show that PI3K inhibition can induce autophagy, a cellular process of self-degradation that can have both pro-survival and pro-death roles in cancer [].

Q4: Are there different classes of PI3K inhibitors, and do they target different PI3K isoforms?

A4: Yes, PI3K inhibitors can be broadly categorized into pan-PI3K inhibitors (inhibiting multiple PI3K isoforms) and isoform-selective inhibitors (targeting specific PI3K isoforms) [, , ]. The rationale for developing isoform-specific inhibitors stems from the observation that different PI3K isoforms might have distinct roles in both normal physiology and cancer development. Targeting specific isoforms could potentially lead to improved efficacy and reduced toxicity. For instance, PI3Kδ is predominantly expressed in hematopoietic cells, and its inhibition is particularly relevant in hematologic malignancies []. On the other hand, PI3Kα and PI3Kβ are ubiquitously expressed, and their roles in solid tumors are being actively investigated [].

Q5: How do precancerous cells influence the response of head and neck squamous cell carcinoma (HNSCC) cells to PI3K inhibitors?

A5: Research suggests that precancerous keratinocytes, present in the tumor microenvironment, can promote resistance to PI3K inhibitors in neighboring HNSCC cells. These precancerous cells release ligands that activate epidermal growth factor receptor (EGFR), which in turn diminishes the sensitivity of HNSCC cells to PI3K inhibition []. Combined inhibition of EGFR and PI3K has shown promise in preclinical models, suggesting a potential therapeutic strategy to overcome this resistance mechanism.

Q6: What is the evidence for the efficacy of PI3K inhibitors in preclinical models of cancer?

A6: Preclinical studies using cell lines and animal models have demonstrated the antitumor activity of PI3K inhibitors in various cancers, including breast cancer, lung cancer, colorectal cancer, leukemia, and head and neck cancers [, , , , , , ]. These studies have shown that PI3K inhibitors can inhibit tumor growth, induce apoptosis, and enhance the efficacy of conventional therapies like chemotherapy and radiotherapy.

Q7: Have PI3K inhibitors shown clinical benefit in cancer patients?

A8: Several PI3K inhibitors have been evaluated in clinical trials, and some have received regulatory approval for specific hematologic malignancies [, , , ]. While clinical responses have been observed, they are often modest and accompanied by significant toxicities. The development of resistance to PI3K inhibitors is also a significant challenge in the clinic.

Q8: What are the mechanisms of resistance to PI3K inhibitors?

A8: Resistance to PI3K inhibitors can arise through various mechanisms, including:

  • Activation of alternative signaling pathways: This can include upregulation of receptor tyrosine kinases (RTKs) like HER3 or activation of the MAPK pathway [, ].
  • Acquisition of secondary mutations in PI3K: These mutations can render the enzyme insensitive to the inhibitor [, ].
  • Loss of PTEN function: PTEN loss can lead to constitutive activation of the PI3K pathway, even in the presence of an inhibitor [, ].

Q9: Are there strategies to overcome resistance to PI3K inhibitors?

A9: Several approaches are being explored to overcome resistance to PI3K inhibitors, including:

  • Combination therapies: Combining PI3K inhibitors with other targeted therapies or conventional chemotherapies aims to block multiple signaling pathways and prevent the emergence of resistance [, , , ].
  • Developing next-generation PI3K inhibitors: These inhibitors are designed to target resistant PI3K mutants or have improved pharmacological properties [, , ].

Q10: What is the role of Pim kinases in resistance to PI3K inhibitors?

A11: Recent research suggests that Pim kinases, a family of serine/threonine kinases, can promote resistance to PI3K inhibitors in prostate cancer []. Pim kinases achieve this by activating the Nrf2 antioxidant pathway, which counteracts the reactive oxygen species (ROS)-mediated cell death induced by PI3K inhibitors. Combining PI3K inhibitors with Pim kinase inhibitors has shown synergistic effects in preclinical models, indicating a potential therapeutic strategy to overcome resistance.

Q11: What are the key challenges and future directions in the development of PI3K inhibitors for cancer therapy?

A11: Key challenges include:

  • Improving efficacy and durability of responses: Developing more potent and selective inhibitors, optimizing treatment schedules, and identifying rational combination therapies are crucial to achieve better clinical outcomes [, , ].
  • Managing toxicities: Minimizing on-target and off-target toxicities associated with PI3K inhibition is essential to improve patient safety [, ].
  • Overcoming resistance: Developing strategies to predict, prevent, and overcome resistance mechanisms is vital for the long-term success of PI3K-targeted therapies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.